N-[3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
This compound is a structurally complex benzamide derivative featuring multiple heterocyclic motifs: a furan-2-yl group, a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl moiety, and a pyrrolidine-1-sulfonyl substituent. Its synthesis likely involves multi-step reactions, including cyclization and sulfonylation, with structural confirmation via techniques such as NMR, IR, and mass spectroscopy .
Properties
IUPAC Name |
N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1,3-diazinan-2-yl)pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O5S/c1-15-13-21(30)26-23(24-15)29-20(14-18(27-29)19-5-4-12-34-19)25-22(31)16-6-8-17(9-7-16)35(32,33)28-10-2-3-11-28/h4-9,12,14-15,23-24H,2-3,10-11,13H2,1H3,(H,25,31)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJWVEVAIQFZAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC(N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to explore the biological activity of this specific compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 394.47 g/mol. Its structure features a furan ring, a pyrazole moiety, and a pyrimidine derivative, which are significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. A study indicated that derivatives with furan and pyrimidine components exhibited selective cytotoxicity against human cancer cell lines, suggesting their utility as potential chemotherapeutic agents .
Anti-inflammatory Properties
The anti-inflammatory properties of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Pyrazole derivatives have been reported to modulate inflammatory responses effectively, making them candidates for treating inflammatory diseases .
Antimicrobial Activity
In vitro studies suggest that compounds with similar structures demonstrate significant antimicrobial activity against various pathogens. The presence of the furan ring is believed to enhance the interaction with microbial targets, leading to effective inhibition of growth .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Anti-inflammatory | Inhibition of cytokines | |
| Antimicrobial | Inhibition of pathogen growth |
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that those containing furan and pyrimidine rings showed enhanced anticancer activity compared to their analogs lacking these groups. The mechanism was linked to the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Case Study 2: Anti-inflammatory Mechanism
Research on similar compounds revealed that they could significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating a robust anti-inflammatory effect. This was particularly noted in models mimicking chronic inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s core pyrazol-5-ylbenzamide scaffold is shared with several derivatives listed in . For example:
| Compound ID | Key Substituents | Reported Activity |
|---|---|---|
| 950163-14-1 | Isoxazolo[5,4-b]pyridine-4-carboxamide, fluorophenyl, phenylmethyl | Not specified (likely kinase-targeting) |
| 949977-26-8 | Benzimidazole-2-ylphenyl, sulfonylmethylamino | Antiparasitic or antimicrobial |
| Target Compound | Furan-2-yl, pyrimidinone, pyrrolidine sulfonyl | Hypothetical kinase inhibition |
The furan-2-yl group in the target compound distinguishes it from nitroimidazole-containing analogs (e.g., ’s inactive nitroimidazole derivatives), where electron-withdrawing nitro groups may reduce bioavailability or target binding . In contrast, the furan ring’s electron-rich nature could enhance interactions with hydrophobic enzyme pockets.
Physicochemical Properties
While direct data for the target compound is unavailable, highlights the importance of critical micelle concentration (CMC) in surfactant-like molecules.
Methodological Considerations in Similarity Analysis
emphasizes that compound similarity assessments depend on the chosen metric (e.g., Tanimoto coefficient vs. 3D shape matching). The target compound’s hybrid structure may exhibit "scaffold-hopping" dissimilarity to classical benzamides but functional similarity in sulfonamide-mediated target engagement .
Q & A
Q. What synthetic strategies are recommended for constructing the pyrazole-pyrimidine core in this compound?
The pyrazole-pyrimidine scaffold is typically synthesized via multicomponent reactions (MCRs) or one-pot sequential reactions to ensure regioselectivity and efficiency. For example:
- Step 1: Condensation of furan-2-carbaldehyde derivatives with hydrazine hydrate to form the pyrazole ring .
- Step 2: Cyclocondensation with methyl-substituted β-ketoesters or urea derivatives to introduce the dihydropyrimidinone moiety. Microwave-assisted synthesis may reduce reaction times by 30–50% compared to conventional heating .
- Step 3: Sulfonylation of the benzamide group using 4-(pyrrolidine-1-sulfonyl)benzoyl chloride under inert conditions (e.g., N₂ atmosphere) to avoid side reactions .
Q. How can structural ambiguities in the final compound be resolved?
Use a combination of:
- ¹H/¹³C NMR to confirm substituent positions (e.g., furan C-3 vs. C-5 attachment).
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., distinguishing between O-methyl and N-methyl isomers).
- X-ray crystallography (if crystals are obtainable) for definitive spatial assignment, as demonstrated for related pyrimidine derivatives .
Q. What preliminary assays are used to screen for biological activity?
- Enzyme inhibition assays: Target kinases (e.g., EGFR, VEGFR) due to the pyrimidine moiety’s ATP-binding affinity. Use fluorescence polarization or ADP-Glo™ kits .
- Antimicrobial screening: Gram-positive (S. aureus) and fungal (C. albicans) models, given precedent activity in bipyrazole-pyrimidine hybrids .
- Cytotoxicity profiling: MTT assays on HEK-293 (normal) and HeLa (cancer) cell lines to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Design a fragment-based library with systematic substitutions:
Q. How can contradictory solubility-stability data be reconciled during formulation studies?
- Contradiction Example: High solubility in DMSO (≥50 mM) but precipitation in PBS (pH 7.4).
- Resolution:
- Perform dynamic light scattering (DLS) to detect aggregation thresholds.
- Use PAMPA (Parallel Artificial Membrane Permeability Assay) to evaluate passive diffusion vs. solubility-limited absorption .
- Introduce prodrug strategies (e.g., esterification of the sulfonamide) to enhance aqueous stability .
Q. What computational methods predict target engagement and off-target risks?
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., PDB: 1M17 for EGFR). Prioritize poses with <2.0 Å RMSD from co-crystallized ligands .
- MD simulations (100 ns): Assess pyrrolidine sulfonamide flexibility in solvent vs. bound states to optimize rigidity for target retention .
- Off-target profiling: SwissTargetPrediction or SEA databases to flag adenosine receptor or PDE interactions due to pyrimidine similarity .
Q. How can regiochemical byproducts during synthesis be minimized?
- Problem: Competing formation of 1,3- vs. 1,5-disubstituted pyrazoles.
- Solutions:
Methodological Notes
- Data Validation: Cross-reference NMR shifts with computed values (GIAO-DFT) using Gaussian 16 to resolve ambiguous assignments .
- Biological Replicates: Use n ≥ 3 for IC₅₀ determinations, with p-values adjusted via Bonferroni correction .
- Synthetic Scale-Up: Transition from batch to flow chemistry for intermediates prone to oxidation (e.g., dihydropyrimidinone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
